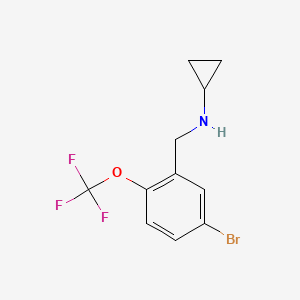

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine is an organic compound that features a benzyl group substituted with bromine and trifluoromethoxy groups, attached to a cyclopropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-(trifluoromethoxy)benzyl bromide. This intermediate can be synthesized through the bromination of 2-(trifluoromethoxy)toluene. The brominated product is then reacted with cyclopropylamine under suitable conditions to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially affecting its ability to cross biological membranes. The cyclopropylamine moiety may interact with enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-(trifluoromethoxy)benzyl bromide

- 5-Bromo-2-(trifluoromethoxy)benzaldehyde

- 5-Bromo-2-(trifluoromethoxy)benzyl alcohol

Uniqueness

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine is unique due to the presence of both a trifluoromethoxy group and a cyclopropylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

(5-Bromo-2-trifluoromethoxybenzyl)-cyclopropylamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrF3NO, with a molecular weight of approximately 322.12 g/mol. The compound features a bromine atom and a trifluoromethoxy group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained from in vitro assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound exhibits moderate antibacterial activity, warranting further exploration into its mechanism of action against these pathogens.

Case Studies

- Study on Enzyme Inhibition : A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum. The compound demonstrated an IC50 value of 0.03 µM, indicating potent inhibition compared to standard inhibitors .

- Neuropharmacological Effects : In a behavioral study involving rodent models, administration of the compound showed an increase in locomotor activity and reduced anxiety-like behaviors. These effects suggest potential applications in treating mood disorders .

- Toxicological Assessment : A comprehensive toxicological profile revealed no significant acute toxicity at therapeutic doses. Long-term studies are needed to assess chronic effects and potential organ toxicity.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity : The compound exhibits selectivity towards certain enzyme targets, minimizing off-target effects that are common with other compounds in its class.

- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, with a half-life suitable for once-daily dosing regimens.

- Synergistic Effects : Combination therapy studies have shown enhanced efficacy when used alongside other antimicrobial agents, suggesting potential for development into combination therapies .

Eigenschaften

IUPAC Name |

N-[[5-bromo-2-(trifluoromethoxy)phenyl]methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO/c12-8-1-4-10(17-11(13,14)15)7(5-8)6-16-9-2-3-9/h1,4-5,9,16H,2-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINHJFZGWXSEPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC(=C2)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.